![molecular formula C13H12OS B13164484 1-[3-(2-Methylthiophen-3-yl)phenyl]ethan-1-one](/img/structure/B13164484.png)
1-[3-(2-Methylthiophen-3-yl)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2-Methylthiophen-3-yl)phenyl]ethan-1-one is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry
Preparation Methods
The synthesis of 1-[3-(2-Methylthiophen-3-yl)phenyl]ethan-1-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-methylthiophene with a phenylacetyl chloride derivative in the presence of a base such as potassium carbonate in an organic solvent like acetone . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[3-(2-Methylthiophen-3-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields sulfoxides, while reduction with sodium borohydride produces alcohols.
Scientific Research Applications
1-[3-(2-Methylthiophen-3-yl)phenyl]ethan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[3-(2-Methylthiophen-3-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring is known to interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with estrogen receptors, leading to downstream effects on cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-[3-(2-Methylthiophen-3-yl)phenyl]ethan-1-one can be compared with other thiophene derivatives such as:
1-(3-Methyl-thiophen-2-yl)-ethanone: Similar in structure but with different substitution patterns, leading to variations in chemical reactivity and biological activity.
2-Acetyl-3-methylthiophene: Another thiophene derivative with distinct properties and applications.
1-(5-Methylpyridin-2-yl)ethanone: A related compound with a pyridine ring instead of thiophene, resulting in different chemical and biological behaviors.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique electronic and steric properties, making it suitable for specialized applications in various fields.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structural properties and reactivity make it a valuable building block in the synthesis of advanced materials and therapeutic agents. Ongoing research continues to uncover new applications and mechanisms of action, highlighting the importance of this compound in modern science.
Properties
Molecular Formula |
C13H12OS |
|---|---|
Molecular Weight |
216.30 g/mol |
IUPAC Name |
1-[3-(2-methylthiophen-3-yl)phenyl]ethanone |
InChI |
InChI=1S/C13H12OS/c1-9(14)11-4-3-5-12(8-11)13-6-7-15-10(13)2/h3-8H,1-2H3 |
InChI Key |
VJVIDCNSQRCDOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CS1)C2=CC(=CC=C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



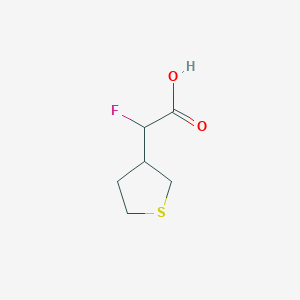
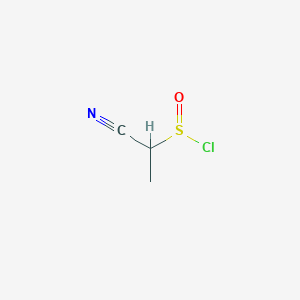
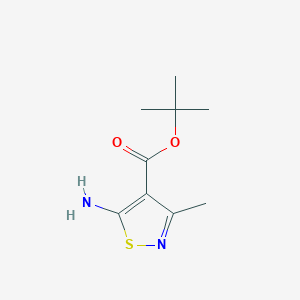

![2-(Propan-2-yl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13164436.png)
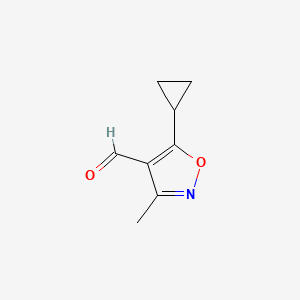
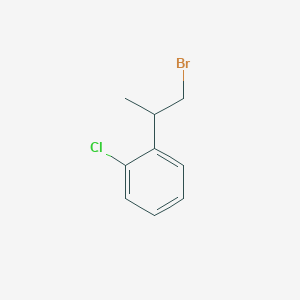

![1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-amine](/img/structure/B13164464.png)




